Urea Transport Inhibition in Frog Urinary Bladder: Irreversibility Under Illumination
In a functional screening assay cataloged under ALA682867, 1-(4-hydroxy-6-phenylpyrimidin-2-yl)urea was evaluated for its ability to inhibit urea-facilitated transport in the isolated urinary bladder of female frogs, with activity readout expressed as irreversibility of inhibition following illumination . No quantitative IC50 or percent inhibition values are publicly retrievable from the database entry for this specific compound. In contrast, the structurally related thiourea derivatives 1-(3-azido-4-chlorophenyl)-2-thiourea (ACPTU) and its N-methyl analog Me-ACPTU produced reversible inhibition in the same tissue model with IC50 values of 60.3 µM and 31.6 µM, respectively, and showed covalent binding after illumination [1]. The qualitative descriptor of irreversibility for the target compound suggests a distinct binding mode, but the absence of numeric potency data precludes a rigorous quantitative comparison.
| Evidence Dimension | Urea transport inhibition irreversibility following photoillumination |
|---|---|
| Target Compound Data | Irreversible inhibition observed (no IC50 reported) |
| Comparator Or Baseline | ACPTU: IC50 60.3 µM (reversible, becomes covalent after UV); Me-ACPTU: IC50 31.6 µM (reversible, becomes covalent after UV) |
| Quantified Difference | Not calculable due to missing numeric endpoint for target compound |
| Conditions | Frog (Rana esculenta) urinary bladder epithelia; ADH-stimulated; measurement of Purea after illumination |
Why This Matters
Irreversible inhibition may confer sustained pharmacodynamic effect independent of circulating drug concentration, a property sought in tool compounds for target validation and potentially in diuretic/urearetic therapeutic development.
- [1] Martial S, Neau P, Degeilh F, Lamotte H, Rousseau B, Ripoche P. Urea derivatives as tools for studying the urea-facilitated transport system. Pflügers Arch. 1993;423(1-2):51-58. doi:10.1007/BF00374960. View Source
